4-Aminonicotinic acid

Catalog No.
S560152
CAS No.
7418-65-7
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminonicotinic acid

CAS Number

7418-65-7

Product Name

4-Aminonicotinic acid

IUPAC Name

4-aminopyridine-3-carboxylic acid

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)

InChI Key

IASBMUIXBJNMDW-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1N)C(=O)O

Synonyms

4-Aminopyridine-3-Carboxylic Acid;NSC 266130

Canonical SMILES

C1=CN=CC(=C1N)C(=O)O

4-Aminonicotinic acid is an organic compound characterized by the presence of an amino group at the fourth position of the pyridine ring. Its chemical formula is C₆H₆N₂O₂, and it serves as a significant metabolite within biological systems. This compound is recognized for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in the development of therapeutic agents for cardiovascular and cerebrovascular diseases .

, including:

  • Amidation Reactions: It can react with acyl chlorides to form amides, which are crucial in drug synthesis.
  • Esterification: The carboxylic acid group can undergo esterification with alcohols under acidic conditions.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, enhancing its utility in synthetic pathways.

These reactions highlight its versatility as a building block in organic synthesis.

4-Aminonicotinic acid exhibits notable biological activities:

  • Metabolic Role: It acts as a metabolite, influencing various biochemical pathways.
  • Neuroprotective Effects: Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Activity: Some studies have indicated potential antimicrobial effects, although more research is needed to fully understand its efficacy and mechanisms .

Several methods have been developed for the synthesis of 4-Aminonicotinic acid:

  • Cyclization Reactions: Starting from suitable precursors such as nicotinic acid, 4-Aminonicotinic acid can be synthesized through cyclization under specific conditions.
  • Reduction of Nicotinic Acid Derivatives: Reduction processes involving nicotinic acid derivatives can yield 4-Aminonicotinic acid effectively.
  • Direct Amination: The introduction of an amino group at the fourth position of pyridine derivatives can also be achieved through direct amination techniques.

These synthetic routes underscore its importance in organic chemistry and medicinal applications .

4-Aminonicotinic acid finds utility in various fields:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting cardiovascular and cerebrovascular conditions.
  • Nanotechnology: The compound has been utilized in the synthesis of gold nanoparticles, demonstrating its multifunctional properties, such as reducing gold ions and stabilizing nanoparticle surfaces for various applications .
  • Chemical Sensors: Its derivatives are being explored for use in biosensors for detecting amino acids and other biomolecules.

Research on the interactions of 4-Aminonicotinic acid has revealed several important findings:

  • Metal Ion Complexation: Studies indicate that it can form complexes with metal ions, enhancing its potential in sensor applications.
  • Biological Interactions: Investigations into its interactions with biological macromolecules suggest that it may influence enzyme activity or receptor binding, warranting further exploration into its pharmacological effects .

Several compounds share structural similarities with 4-Aminonicotinic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure/FeaturesUnique Characteristics
2-Aminonicotinic AcidAmino group at position 2 of the pyridine ringPotential use in different therapeutic areas
Nicotinic AcidCarboxylic acid at position 3Well-known for its role in nicotine metabolism
3-AminopyridineAmino group at position 3Primarily studied for neuropharmacological effects
4-AminopyridineAmino group at position 4Used mainly as a potassium channel blocker

These comparisons illustrate how 4-Aminonicotinic acid stands out due to its specific positioning of functional groups and resultant biological activities.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

138.042927438 g/mol

Monoisotopic Mass

138.042927438 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7418-65-7

Wikipedia

4-aminonicotinic acid

Dates

Modify: 2023-08-15
1.Heber, D.,Ravens, U. and Schulze, T. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Die. Pharmazie. 48(7), 509-513 (1993).

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